molecular formula C11H13FO3 B1382211 Butyl 2-fluoro-6-hydroxybenzoate CAS No. 1056955-09-9

Butyl 2-fluoro-6-hydroxybenzoate

Cat. No.: B1382211
CAS No.: 1056955-09-9
M. Wt: 212.22 g/mol
InChI Key: KNOCDDFZXSUPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydroxyl group is located at the sixth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-fluoro-6-hydroxybenzoate can be synthesized through the esterification of 2-fluoro-6-hydroxybenzoic acid with butanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyl 2-fluoro-6-oxobenzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, butyl 2-fluoro-6-hydroxybenzyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include butyl 2-fluoro-6-oxobenzoate, butyl 2-fluoro-6-hydroxybenzyl alcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Butyl 2-fluoro-6-hydroxybenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyl 2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These properties allow the compound to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-fluoro-6-hydroxybenzoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. The presence of the butyl group can also affect the compound’s biological activity and its interactions with other molecules.

Properties

IUPAC Name

butyl 2-fluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOCDDFZXSUPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-fluoro-6-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-fluoro-6-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Butyl 2-fluoro-6-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Butyl 2-fluoro-6-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Butyl 2-fluoro-6-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Butyl 2-fluoro-6-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.